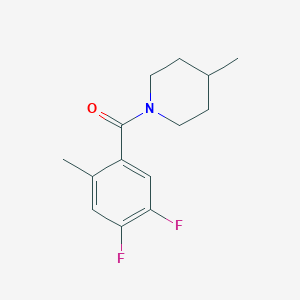![molecular formula C15H13ClN4S B5402056 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, also known as Cl-NQNO, is a synthetic compound that has been extensively used in scientific research due to its unique properties. It belongs to the class of nitroaromatic compounds and has been found to possess potent biological activity against a wide range of organisms.
作用机制
The mechanism of action of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been shown to induce oxidative stress in cells, leading to the generation of ROS. This oxidative stress can lead to cell death in bacteria, parasites, and cancer cells.
Biochemical and Physiological Effects
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome c oxidase and succinate dehydrogenase, which are involved in cellular respiration. In addition, 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been found to induce the expression of genes involved in oxidative stress response pathways. This can lead to the activation of cellular defense mechanisms against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is its potent biological activity. It has been found to be effective against a wide range of organisms, making it a valuable tool in scientific research. In addition, the synthesis of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is relatively simple, allowing for large-scale production. However, there are some limitations to the use of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline in lab experiments. It can be toxic to cells at high concentrations, making it important to carefully control the dose used in experiments. In addition, the mechanism of action of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. One area of interest is the development of new synthesis methods for 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline and related compounds. This could lead to the production of more potent and selective compounds for use in scientific research. In addition, further studies are needed to fully understand the mechanism of action of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. This could lead to the development of new drugs that target oxidative stress pathways in cells. Finally, there is a need for more studies on the safety and toxicity of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, particularly in vivo. This could help to determine the potential use of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline in clinical settings.
合成方法
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline can be synthesized by the reaction of 6-chloro-1,3-benzothiazol-2-amine with N,N-dimethylaniline and nitrous acid. The resulting compound is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been extensively used in scientific research due to its potent biological activity. It has been found to possess antimicrobial, antiparasitic, and anticancer properties. 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been shown to inhibit the growth of a wide range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to be effective against parasites such as Plasmodium falciparum, the causative agent of malaria. In addition, 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been shown to have potent anticancer activity against a wide range of cancer cell lines.
属性
IUPAC Name |
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c1-20(2)12-6-4-11(5-7-12)18-19-15-17-13-8-3-10(16)9-14(13)21-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVHQZNEVDXDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5401979.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5401980.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5401984.png)
![3-[(isopropylamino)sulfonyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5401989.png)
![N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5402004.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propane-1-sulfonamide](/img/structure/B5402020.png)

![1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5402033.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5402039.png)
![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402077.png)
![(2-methoxyethyl)({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methylamine](/img/structure/B5402085.png)